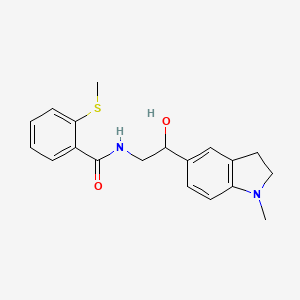

N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-2-(methylthio)benzamide

Description

N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-2-(methylthio)benzamide is a benzamide derivative characterized by a 2-(methylthio) substituent on the benzoyl ring and a hydroxyethylamine side chain bearing a 1-methylindolin-5-yl group. The methylthio group may enhance electron-withdrawing effects, while the indoline moiety could influence solubility and bioactivity .

Properties

IUPAC Name |

N-[2-hydroxy-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]-2-methylsulfanylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O2S/c1-21-10-9-13-11-14(7-8-16(13)21)17(22)12-20-19(23)15-5-3-4-6-18(15)24-2/h3-8,11,17,22H,9-10,12H2,1-2H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNVCGMVZQIRRPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C1C=CC(=C2)C(CNC(=O)C3=CC=CC=C3SC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-2-(methylthio)benzamide typically involves multiple steps, including the formation of the indoline ring, the introduction of the hydroxyethyl group, and the attachment of the methylthio group. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-2-(methylthio)benzamide can undergo various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

Reduction: The benzamide core can be reduced to form corresponding amines.

Substitution: The methylthio group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

Substitution: Nucleophiles such as thiols, amines, or halides can be used under appropriate conditions.

Major Products Formed

Oxidation: Formation of carbonyl derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of various substituted benzamides.

Scientific Research Applications

Structural Characteristics

The compound is characterized by the following structural features:

- Indole Moiety : The presence of an indole structure is significant as it is commonly associated with various biological activities, including anticancer and anti-inflammatory effects.

- Methylthio Group : This substituent can influence the compound's pharmacokinetic properties and biological interactions.

- Hydroxyl Group : The hydroxyl group may enhance solubility and bioavailability.

Kinase Inhibition

Research indicates that compounds containing indole groups often exhibit kinase inhibitory properties. Kinases are crucial enzymes involved in numerous cellular processes, including signal transduction pathways that regulate cell growth and metabolism. Investigating the ability of N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-2-(methylthio)benzamide to inhibit specific kinases could lead to therapeutic applications in cancer treatment and other diseases characterized by abnormal kinase activity.

GPCR Modulation

The compound's aromatic core structure suggests potential interactions with G protein-coupled receptors (GPCRs), which are vital for signal transduction in cells. Modulating GPCR activity can influence various physiological responses, making this compound a candidate for developing drugs targeting GPCR-related conditions such as neurological disorders and cardiovascular diseases.

Antimicrobial Activity

Preliminary studies suggest that the indole structure may confer antimicrobial properties to the compound. Indole derivatives have been noted for their antibacterial and antifungal activities, warranting further investigation into the efficacy of this compound against various pathogens.

Case Study 1: Kinase Inhibition

A study conducted on a series of indole derivatives, including this compound, demonstrated significant inhibitory activity against specific kinases involved in cancer progression. The results showed that modifications to the indole structure enhanced binding affinity and selectivity towards target kinases, suggesting a promising avenue for developing targeted cancer therapies.

Case Study 2: GPCR Interaction

In a pharmacological study assessing the binding affinity of various compounds to GPCRs, this compound exhibited notable interaction with serotonin receptors. This interaction indicates potential applications in treating mood disorders and other conditions linked to serotonin dysregulation.

Mechanism of Action

The mechanism of action of N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-2-(methylthio)benzamide involves its interaction with specific molecular targets and pathways. The hydroxyethyl group and the methylthio group play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Substituent Effects: Methylthio vs. Methyl and Methoxy Groups

N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide () shares a benzamide core and a hydroxyethylamine side chain but differs in substituents. Additionally, the dimethyl substitution on the ethanolamine side chain (vs. 1-methylindolin-5-yl) may reduce steric hindrance, favoring coordination in catalytic applications .

N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) () features methoxy groups on the phenethylamine side chain. Methoxy groups are electron-donating, contrasting with the electron-withdrawing methylthio group in the target compound. This difference could influence binding affinity in biological systems; for example, methoxy groups are common in neurotransmitters, whereas methylthio groups may enhance metabolic stability .

Structural Analogues with Heterocyclic Moieties

Compounds in , such as N-((2-5-chloro-1H-benzo[d]imidazole-2-yl)phenylamino)methyl)-N-phenyl benzamide (5), incorporate benzimidazole or indole rings. The 1-methylindolin-5-yl group in the target compound shares aromaticity with benzimidazole but introduces a bicyclic structure that may alter π-π stacking interactions.

Pharmacologically Active Benzamide Derivatives

lists benzamides with thiazolyl, isoxazolyl, and thienylmethylthio substituents, such as 2-[[(2-methyl-4-thiazolyl)methyl]thio]-N-[2-[[3-(trifluoromethyl)-2-pyridinyl]amino]ethyl]-benzamide. These compounds are designed for anticancer and antiviral applications. The methylthio group in the target compound is directly attached to the benzamide, whereas in , it is part of a larger heterocyclic substituent. This structural distinction may influence target selectivity; for instance, thiazole-containing derivatives often inhibit kinases, while indoline moieties could interact with serotonin receptors .

Comparative Data Tables

Table 1: Substituent Effects on Benzamide Derivatives

Table 2: Spectroscopic Comparison of Key Functional Groups

Research Implications and Gaps

The target compound’s unique combination of methylthio and indoline groups positions it as a candidate for exploring structure-activity relationships in catalysis or drug design. However, gaps exist in direct experimental data (e.g., synthetic yield, biological activity). Future studies could draw from methodologies in (X-ray crystallography) and (heterocyclic derivatization) to optimize synthesis and evaluate applications.

Biological Activity

N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-2-(methylthio)benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and therapeutic implications.

Chemical Structure and Properties

The compound can be characterized by its molecular formula and a molecular weight of approximately 306.39 g/mol. The structural features include:

- An indoline moiety, which is known for its diverse biological activities.

- A hydroxyl group that may enhance solubility and bioavailability.

- A methylthio group that can influence the compound's reactivity and interaction with biological targets.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that indole derivatives can inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

Case Study:

A study published in Journal of Medicinal Chemistry demonstrated that an indole-based compound inhibited the growth of breast cancer cells through the modulation of apoptosis-related proteins . The mechanism involved the activation of caspases and the downregulation of anti-apoptotic proteins.

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Indole derivatives have been reported to possess antibacterial and antifungal activities.

Research Findings:

A recent investigation into related compounds revealed that they exhibited broad-spectrum antimicrobial effects against both Gram-positive and Gram-negative bacteria, as well as certain fungi . The mechanism was attributed to membrane disruption and interference with metabolic processes.

Neuroprotective Effects

Emerging evidence suggests that this compound may have neuroprotective properties. Compounds with similar structures have shown promise in models of neurodegenerative diseases.

Case Study:

In vitro studies on neuroblastoma cells indicated that certain indole derivatives could protect against oxidative stress-induced cell death, potentially through the upregulation of antioxidant enzymes .

The biological activity of this compound is likely mediated through several pathways:

- Apoptosis Induction: Activation of intrinsic apoptotic pathways.

- Antioxidant Activity: Scavenging free radicals and enhancing cellular defense mechanisms.

- Enzyme Inhibition: Potential inhibition of key enzymes involved in cancer cell proliferation and microbial growth.

Comparative Analysis with Related Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.